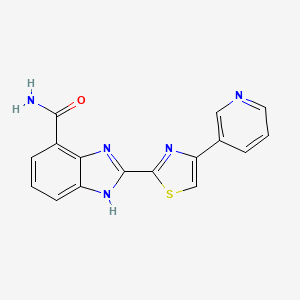
6-chloro-N-methyl-4-phenylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-methyl-4-phenylpyridazin-3-amine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-4-phenylpyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyridazine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Phenyl Substitution: The phenyl group can be introduced through a substitution reaction using phenyl halides and suitable catalysts.
Methylamine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-4-phenylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-N-methyl-4-phenylpyridazin-3-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the pyridazine ring and the amine group makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-4-phenylpyridazin-3-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-4-phenyl-pyridazin-3-yl)-ethyl-amine: Similar structure with an ethyl group instead of a methyl group.
(6-Chloro-4-phenyl-pyridazin-3-yl)-propyl-amine: Similar structure with a propyl group instead of a methyl group.
(6-Chloro-4-phenyl-pyridazin-3-yl)-butyl-amine: Similar structure with a butyl group instead of a methyl group.
Uniqueness
The uniqueness of 6-chloro-N-methyl-4-phenylpyridazin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamine group may confer distinct properties compared to its analogs with different alkyl groups.
Conclusion
This compound is a compound with potential applications in various fields
Properties
CAS No. |
944469-00-5 |
|---|---|
Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
6-chloro-N-methyl-4-phenylpyridazin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c1-13-11-9(7-10(12)14-15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15) |
InChI Key |
QIARSWSQIPPOJI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(C=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(4-Bromo-phenyl)ethyl]-3-methyl-urea](/img/structure/B8324814.png)
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-3-yl]-methanol](/img/structure/B8324832.png)
![2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8324841.png)
![Ethyl 3-bromofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B8324842.png)
![3-Bromo-[1,8]naphthyridine-4-carbaldehyde](/img/structure/B8324860.png)


![[(1S)-1-(5-fluoropyridin-2-yl)propyl]amine](/img/structure/B8324885.png)


